Methyl 5-fluoro-2-methyl-3-nitrobenzoate CAS 697739-03-0 properties
Methyl 5-fluoro-2-methyl-3-nitrobenzoate CAS 697739-03-0 properties
An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: A Key Intermediate in Modern Medicinal Chemistry
Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the landscape of organic synthesis and pharmaceutical development. As a fluorinated nitroaromatic ester, its unique electronic properties and strategically positioned reactive sites make it an invaluable precursor for complex molecular targets. The presence of fluoro, methyl, nitro, and methyl ester groups on a single benzene ring provides a versatile platform for a variety of chemical transformations.
Notably, this intermediate plays a crucial role in the synthesis of advanced therapeutic agents, including the poly (ADP-ribose) polymerase (PARP) inhibitor Rucaparib, which is utilized in the treatment of certain types of cancer.[1] This guide offers a comprehensive technical overview of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, synthesizing available data with field-proven insights into its properties, synthesis, analysis, reactivity, and safe handling.
Section 1: Core Physicochemical and Computational Properties
The physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. Methyl 5-fluoro-2-methyl-3-nitrobenzoate is typically supplied as a white to light yellow solid or powder.[2][3]
Chemical Structure
Caption: Standard two-step synthesis workflow.
Expertise & Causality: Dissecting the Synthesis
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Nitration: The core of this step is the generation of the highly electrophilic nitronium ion (NO₂⁺). This is achieved by reacting nitric acid with a stronger acid, typically sulfuric acid or oleum (fuming sulfuric acid). [1][4]The use of oleum provides a higher concentration of SO₃, which more effectively dehydrates nitric acid to form the nitronium ion, often leading to higher yields and purities. [1]The reaction is conducted at low temperatures (-5 to 0°C) for two critical reasons:
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Controlling Exothermicity: The reaction is highly exothermic. Low temperatures prevent thermal runaway.
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Ensuring Regioselectivity: The existing methyl (-CH₃) and carboxyl (-COOH, which is protonated to -C(OH)₂⁺ under these conditions) groups are ortho-, para-directing and meta-directing, respectively. The fluorine (-F) is also ortho-, para-directing. The nitration occurs at the 3-position, which is sterically accessible and electronically influenced by the activating methyl and deactivating carboxyl groups. Low temperatures help minimize the formation of undesired dinitro byproducts. [1]
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Esterification: Following nitration, the resulting carboxylic acid is converted to its methyl ester. While classic Fischer esterification (methanol with a catalytic acid like H₂SO₄) is an option, using thionyl chloride (SOCl₂) is often more efficient. [2]Thionyl chloride first converts the carboxylic acid to a highly reactive acyl chloride intermediate. This intermediate then rapidly reacts with methanol to form the ester. The byproducts of this reaction (SO₂ and HCl) are gases, which helps drive the reaction to completion. The process typically involves refluxing to ensure the reaction goes to completion. [2]
Protocol 1: Two-Step Synthesis
Disclaimer: This protocol is a synthesis of published methods and should only be performed by qualified chemists in a suitable laboratory setting with all appropriate safety precautions.
Step 1: Nitration of 5-Fluoro-2-methylbenzoic Acid [2]1. Charge a reaction vessel with concentrated sulfuric acid (e.g., 700 mL). 2. Cool the sulfuric acid to a temperature between -5 and 0°C using an ice-salt bath. 3. Slowly add 5-fluoro-2-methylbenzoic acid (e.g., 80g, 520 mmol) portion-wise, ensuring the temperature remains below 0°C. 4. Separately, prepare a nitrating mixture of concentrated nitric acid (e.g., 60.4g, 624 mmol) in concentrated sulfuric acid (e.g., 60 mL). 5. Add the nitrating mixture drop-wise to the reaction vessel over approximately 1.5 hours, maintaining the temperature at -5 to 0°C. 6. After the addition is complete, stir the mixture at this temperature for an additional 2 hours. 7. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 petroleum ether/ethyl acetate). 8. Once the reaction is complete, pour the mixture carefully into crushed ice with vigorous stirring. 9. Collect the resulting precipitate (crude 5-fluoro-2-methyl-3-nitrobenzoic acid) by filtration.
Step 2: Esterification with Thionyl Chloride [2]1. Dissolve the crude, dry 5-fluoro-2-methyl-3-nitrobenzoic acid (e.g., 54 g) in dry methanol (e.g., 500 mL) and cool the solution to 0°C. 2. Slowly add thionyl chloride (SOCl₂) (e.g., 64.5 g, 542.3 mmol) drop-wise to the cooled solution. 3. After the addition, heat the mixture to reflux and maintain for 16 hours. 4. Monitor the reaction by TLC until completion. 5. Remove the solvent under reduced pressure to obtain the crude product. 6. Purify the crude product by silica gel column chromatography (e.g., gradient elution from petroleum ether to 50:1 petroleum ether/ethyl acetate) to yield Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid. [2]
Section 3: Analytical Characterization
While specific, published spectra for this exact compound are not readily available in public databases, its structure allows for a robust prediction of its spectral characteristics based on well-established principles and data from analogous compounds. [4][5][6]
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic Region: Two distinct signals, each appearing as a doublet of doublets (dd) due to coupling with each other and with the fluorine atom. Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm. Ester Methyl Protons (-OCH₃): A singlet around 3.9-4.0 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, ~164-166 ppm. [4]Aromatic Carbons: Six distinct signals due to the lack of symmetry. The carbon bonded to fluorine will show a large C-F coupling constant. Methyl Carbons: Two signals in the upfield region for the ring -CH₃ and the ester -OCH₃ (~52-53 ppm). [4] |
| IR Spectroscopy | C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹. [5]N-O Stretch (Nitro): Two strong absorption bands, one asymmetric (~1520-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹). [5]C-F Stretch: An absorption band in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 213.04, corresponding to the molecular weight. Fragmentation: Expect loss of the methoxy group (-OCH₃, M-31) and the nitro group (-NO₂, M-46). |
Section 4: Reactivity and Synthetic Utility
The true value of Methyl 5-fluoro-2-methyl-3-nitrobenzoate lies in its utility as a versatile intermediate. The different functional groups can be addressed selectively to build molecular complexity.
Key Transformations and Applications
Caption: Synthetic utility as a chemical intermediate.
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Reduction of the Nitro Group: This is arguably the most common and critical transformation. The nitro group can be selectively reduced to an amine using various reagents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). This resulting aniline derivative is a key nucleophile for forming amides, heterocycles, and other structures central to many drug molecules.
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Ester Hydrolysis: The methyl ester can be saponified using aqueous base (e.g., NaOH or LiOH) to yield the corresponding carboxylic acid. [5]This allows for subsequent reactions at the carboxyl group, such as amide bond formation using coupling agents.
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Intermediate for Rucaparib: This compound is a documented precursor in the synthesis of the PARP inhibitor Rucaparib, highlighting its industrial relevance in oncology drug development. [1]* Intermediate for Other Heterocycles: It serves as a starting material for synthesizing compounds like 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. [2]
Section 5: Safety, Handling, and Storage
As with any nitroaromatic compound, proper handling is essential to ensure laboratory safety. The following is a summary of best practices based on available Safety Data Sheets (SDS). [7][8][9]
| Aspect | Guideline |
|---|---|
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. [7] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious gloves (e.g., nitrile), and a lab coat. [7][8] |
| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from heat and sources of ignition. [7][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. [7] |
| Incompatible Materials | Strong oxidizing agents. [9] |
| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride. [8][9] |
| First Aid (General) | Skin: Wash off immediately with plenty of soap and water. [7]Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. [7]Inhalation: Move to fresh air. [7]Ingestion: Rinse mouth with water. [7]In all cases of exposure, seek medical attention if symptoms persist. |
Conclusion
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is more than just a chemical entry in a catalog; it is a testament to the power of functional group interplay in enabling complex chemical synthesis. Its well-defined synthetic pathway and the versatile reactivity of its constituent groups make it a cornerstone intermediate for medicinal chemists and process development scientists. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the discovery and production of next-generation pharmaceuticals and advanced materials.
References
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697739-03-0 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate - Alachem Co., Ltd. (n.d.). Retrieved from Alachem. [Link]
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Methyl 5-fluoro-2-methyl-3-nitrobenzoate suppliers & manufacturers. (n.d.). Retrieved from LookChem. [Link]
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.).
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]
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MSDS of Methyl 3-Fluoro-5-nitrobenzoate. (2016, January 6). Retrieved from Chembest. [Link]
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Methyl 5-Fluoro-2-Methyl-3-Nitrobenzoate | CAS 697739-03-0 - Chemical-Suppliers. (n.d.). Retrieved from Chemical-Suppliers.com. [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from anasazi.com. [Link]
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